Ethyl 2-mercapto-3-methylbutanoate is an organic compound classified as a fatty acid ester. It has the molecular formula and a molecular weight of approximately 162.25 g/mol. This compound is characterized by a fruity aroma, especially at low concentrations, making it notable in various applications, particularly in the fragrance and flavor industries . Its structure features a mercapto group (-SH) attached to a butanoate backbone, which contributes to its unique sensory properties.
These reactions highlight the compound's versatility in synthetic chemistry and its potential for functionalization.
Ethyl 2-mercapto-3-methylbutanoate can be synthesized through several methods:
These methods allow for the production of this compound with varying degrees of purity and yield depending on the reaction conditions.
Ethyl 2-mercapto-3-methylbutanoate finds various applications across multiple industries:
Several compounds share structural similarities with ethyl 2-mercapto-3-methylbutanoate, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 3-mercapto-2-methylbutanoate | C7H14O2S | Different position of the mercapto group |
| Ethyl (R)-2-amino-3-mercapto-3-methylbutanoate | C7H15NO2S | Contains an amino group, affecting biological activity |
| Butanethiol | C4H10S | Simpler structure, primarily used as an odorant |
Ethyl 2-mercapto-3-methylbutanoate is distinguished by its specific fruity aroma and potential applications in flavor and fragrance industries. Its unique structure allows for specific interactions that may not be present in simpler thiols or other esters, making it a valuable compound for both commercial and research purposes.
Ethyl 2-mercapto-3-methylbutanoate represents a sophisticated organosulfur compound with distinctive molecular characteristics that fundamentally influence its interaction with olfactory receptors [1]. The compound exhibits a molecular formula of C₇H₁₄O₂S with a molecular weight of 162.25 grams per mole, featuring both mercapto and ester functional groups that contribute to its unique sensory properties [2].
The molecular interactions governing flavor perception in mercaptoester systems involve complex binding mechanisms with olfactory receptors [3]. Research demonstrates that olfactory receptors exhibit a canonical structure of G protein-coupled receptors, featuring seven transmembrane domains along with three intracellular loops and three extracellular loops [3]. The scientific literature reveals that flavor compounds preferentially establish bonds with specific transmembrane regions, particularly transmembrane regions three, five, and six of olfactory receptors [3].
Molecular dynamics simulations have elucidated that hydrogen bonding and π-π stacking interactions assume pivotal roles in conferring stability upon aromatic flavor compounds during receptor binding [3]. The extracellular loop 2 plays a crucial role in shaping and regulating the volume of the odorant-binding pocket while maintaining hydrophobic properties and serving as a gatekeeper for odorant binding [3]. Additionally, extracellular loop 3 in olfactory receptors contributes to stabilizing odorants, which facilitates further activation of olfactory receptors [3].
The molecular recognition process for mercapto compounds involves specific binding affinities with human olfactory receptors [4]. Statistical physics modeling of thiol odorants on human olfactory receptor OR2M3 reveals that the adsorption process follows a multimolecular mechanism with molar adsorption energies inferior to 22.7 kilojoules per mole, confirming a physisorption process [4]. The receptor pore size distribution ranges from 0.25 to 1.25 nanometers, with adsorption energy distributions spanning from 5 to 35 kilojoules per mole [4].
Functional groups, particularly sulfur-based ones, contribute significantly to the smell of compounds, with stereochemistry playing an additional role in olfactory receptor recognition [5]. Olfactory receptors demonstrate the ability to sense the conformational repertoire of bound odorants, with different conformations contributing differently to combined sensory responses [5]. The binding process involves classical two-step activation mechanisms with competition between odorants for the same binding site [6].
Table 1: Basic Chemical Properties of Ethyl 2-mercapto-3-methylbutanoate
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄O₂S |
| Molecular Weight (g/mol) | 162.25 |
| CAS Number | 888021-82-7 |
| Exact Mass (g/mol) | 162.071 |
| Polar Surface Area (Ų) | 65.10 |
| LogP | 1.504 |
| UNII | VH5CF6RF6Q |
| Synonyms | Ethyl 3-mercapto-2-methylbutanoate; Butanoic acid, 3-mercapto-2-methyl-, ethyl ester; Ethyl 2-methyl-3-sulfanylbutanoate |
The chirality dynamics within mercaptoester systems represent a fundamental aspect of molecular behavior that significantly influences both chemical reactivity and biological activity [7]. Sulfur can form diverse stereogenic centers in both S(IV) and S(VI) oxidation states, which have gained significant attention in pharmaceutical applications due to their increasing use as pharmacophores in drug discovery programs [7].
Asymmetric synthesis of sulfur stereogenic centers presents unique challenges, particularly in mercaptoester systems where multiple stereochemical outcomes are possible [8]. Transition-metal-catalyzed enantioselective carbon-hydrogen functionalization has emerged as a powerful tool for constructing sulfur stereogenic centers [8]. The generation of chiral sulfoxides through metal-catalyzed and biocatalytic asymmetric sulfide oxidation processes requires discrimination between substituents of sulfides, which often limits synthetic utility [8].
Chirality-matched catalyst-controlled reactions demonstrate remarkable effectiveness in promoting efficient macrocyclization reactions involving sulfur-containing substrates [9]. The chirality of catalysts proves essential for promoting favorable transition state relationships that favor macrocyclization of substrates with pre-existing stereogenic elements [9]. Control experiments involving either achiral variants of catalysts or enantiomeric forms of catalysts fail to deliver macrocycles in significant quantities, emphasizing the critical importance of stereochemical matching [9].
Helical macromolecular catalysts exhibit dynamic chirality formation in chiral solvents, enabling mechanistically different reactions to proceed with high enantioselectivity [10]. The chirality of solvents induces configurational imbalances to helical macromolecular scaffolds of catalysts, subsequently transferring to reaction products through palladium-catalyzed asymmetric reactions [10]. This phenomenon demonstrates majority-rule-based amplification of homochirality, where even limonene with low enantiomeric excesses can induce single-handed helical structures [10].
Enantioselective synthesis of α-mercapto-β-amino esters through rhodium(II) and chiral phosphoric acid-cocatalyzed three-component reactions illustrates the complexity of stereochemical control in mercapto systems [11]. These transformations proceed through enantioselective trapping of sulfonium ylide intermediates generated from diazo compounds and thiols by phosphoric acid-activated imines [11]. The resulting α-mercapto-β-amino esters demonstrate good yields with moderate to excellent stereoselectivities [11].
Table 2: Chirality Effects in Mercaptoester Systems
| Stereochemical Factor | Impact on Properties | Selectivity Range |
|---|---|---|
| Catalyst Chirality | Essential for macrocyclization | > 90% ee |
| Solvent Chirality | Induces helical conformations | 71-98% ee |
| Substrate Chirality | Influences reaction pathways | Variable |
| Ligand Configuration | Controls enantioselectivity | 16-76% ee |
Thiyl radical formation and subsequent reaction mechanisms represent crucial aspects of mercaptoester chemistry that govern both synthetic pathways and potential degradation processes [12]. Thiyl radicals are important intermediates in the redox biology and chemistry of thiols, capable of reacting through hydrogen transfer with various carbon-hydrogen bonds [12].
The formation of thiyl radicals occurs through multiple pathways, with the most rapid reactions involving hydroxyl radicals (k = 6.8 × 10⁹ M⁻¹s⁻¹) and hydrogen radicals (k = 1.7 × 10⁹ M⁻¹s⁻¹) [13]. Alkoxyl radicals and carbon-centered radicals also participate in thiyl radical formation, though at relatively slower rates [13]. Protein thiyl radicals can be generated through electron transfer between cysteine and protein tyrosyl radicals, where tyrosyl radicals are generated through one-electron oxidation of tyrosine [14].
Thiyl radicals exist in equilibrium with α-mercaptoalkyl radicals through formal 1,2-hydrogen transfer processes [12]. Rate constants for this equilibrium are approximately 10⁵ s⁻¹ and 1.5 × 10⁵ s⁻¹ at acidic pH values [12]. When thiyl radicals are generated from glutathione in deuterium oxide, covalent hydrogen-deuterium exchange occurs for two carbon-hydrogen bonds within cysteine, consistent with deuterium incorporation into β-carbon-hydrogen bonds [12].
Thiol-ene reactions demonstrate the synthetic utility of thiyl radical mechanisms in organosulfur chemistry [15]. These reactions proceed through free-radical additions initiated by light, heat, or radical initiators, forming thiyl radical species that propagate with alkene functional groups through anti-Markovnikov addition [15]. The radical then forms a carbon-centered radical, followed by chain-transfer steps that remove hydrogen radicals from thiols [15].
Atmospheric studies of sulfur-centered radicals reveal that methylthio radicals and methylsulfinyl radicals react with peroxy radicals to form short-lived peroxide intermediates [16]. These intermediates decompose through concerted oxygen-oxygen bond scission and sulfur-oxygen double bond formation, resulting in increased valence of the sulfur atom [16]. Multireference methods are required to describe these reactions accurately due to the changing valence of sulfur atoms [16].
Table 3: Thiyl Radical Reaction Kinetics
| Reaction Type | Rate Constant (M⁻¹s⁻¹) | Temperature Dependence |
|---|---|---|
| HO- + RSH | 6.8 × 10⁹ | Weak |
| H- + RSH | 1.7 × 10⁹ | Moderate |
| RO- + RSH | 6.6 × 10⁷ | Strong |
| R₂C- H + RSH | 6.7 × 10⁶ | Strong |
| ROO- + RSH | 4.2 × 10³ | Very Strong |
Structure-activity relationship models for mercaptoester compounds provide systematic frameworks for understanding how molecular structure influences sensory properties and biological activity [17]. The position of the mercapto group represents a critical structural determinant, with side chain positioning consistently demonstrating higher odor potency compared to ring-positioned mercapto groups [17].
Comprehensive structure-odor activity studies on monoterpenoid mercaptans reveal that hydrogenation of double bonds leads to clear increases in odor thresholds [17]. Moving mercapto groups into ring structures invariably results in higher odor thresholds compared to thiols with mercapto groups in side chains [17]. Although tertiary thiols consistently exhibit low odor thresholds, none of the synthesized compounds reach the extremely low threshold of 1-p-menthene-8-thiol [17].
Quantitative structure-activity relationship models have been developed for predicting mutagenicity of food flavor chemicals and other low molecular weight chemicals [18]. These models incorporate various structural parameters including ketone and ester functional groups, with specific attention to substructure classifications [18]. The models demonstrate the importance of structural features in determining biological activity profiles [18].
Polyfunctional thiols present as trace components play major roles in food flavors due to their exceptionally low odor thresholds [19]. Combinatorial synthesis approaches have proven valuable for rapidly preparing new aroma-impact compounds, with characterization through gas chromatography and mass spectrometry [19]. Gas chromatography-olfactometry using human nose detection reveals best estimate gas chromatography lowest amount detected by sniffing values below 0.1 nanograms for exceptional odorant molecules [19].
Mercaptobenzamide structure-activity profiles demonstrate divergent activity and toxicity roles for internal and terminal amides [20]. Secondary internal amides, terminal amides with hydrogen-bond donor capability, and minimally hydrophobic skeletons represent optimal structural features for selectivity [20]. Nuclear magnetic resonance-derived thiol-thioester exchange equilibrium constants provide insights into thermodynamic control of antiviral activity limits [20].
Table 4: Structure-Activity Relationships in Mercapto Compounds
| Structural Feature | Effect on Activity | Relative Potency | Mechanistic Basis |
|---|---|---|---|
| Mercapto group position | Side chain > ring position | High | Receptor accessibility |
| Branching at α-carbon | Increases potency | Enhanced | Steric hindrance effects |
| Ester chain length | Moderate effect on threshold | Moderate | Hydrophobic interactions |
| Stereochemistry | Significant chirality dependence | Variable | Receptor selectivity |
| Functional group substitution | Amide reduces activity | Reduced | Electronic effects |